N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine
Description
N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine is a tertiary amine featuring two pyridinyl moieties: one attached via a methyl group to the central nitrogen and the other linked through a propyl ether chain.
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-2-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C14H17N3O/c1-12(18-14-7-3-5-9-17-14)10-15-11-13-6-2-4-8-16-13/h2-9,12,15H,10-11H2,1H3 |
InChI Key |
LDGOZLDQUMPDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=CC=N1)OC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine typically involves the reaction of 2-chloromethylpyridine with 2-(2-pyridinyloxy)propylamine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated pyridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Pyridinyl-Containing Amines
N-(2-Pyridinylmethyl)-2-propanamine ()
- Structure : Simpler analog with a single pyridinylmethyl group and isopropylamine.
- Key Differences : Lacks the ether-linked pyridinyloxy group, reducing steric bulk and electronic complexity.
- Applications: Likely serves as a ligand precursor or intermediate in organometallic synthesis .
N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine ()
- Structure : Incorporates a fused pyridopyrazine ring and fluorophenyl substituent.
Pheniramine ()
- Structure : N,N-Dimethyl-3-phenyl-3-(2-pyridyl)propylamine.
- Key Differences: Dimethylamino group increases hydrophobicity and bioavailability compared to the target compound’s secondary amine.
- Applications : Clinically used as an antihistamine, highlighting the pharmacological relevance of pyridyl-propylamine scaffolds .
Phenoxypropylamine Derivatives
N-(3-Chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)propyl]amine ()
- Structure: Chlorophenyl and methylphenoxy substituents on a propylamine backbone.
- Key Differences : Halogenation increases lipophilicity and steric hindrance, which may influence receptor interaction or metabolic stability in drug design .
N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine ()
Comparative Data Table
Research Findings and Implications
- Electronic Effects: The dual pyridinyl groups in the target compound likely enhance electron-deficient character, facilitating interactions with electron-rich biological targets or metal ions. This contrasts with Pheniramine’s dimethylamino group, which provides electron-donating effects .
Biological Activity
N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine is a compound characterized by its complex structure, which includes multiple functional groups, notably pyridine and pyridinyloxy moieties. Its molecular formula is with a molecular weight of 243.30 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Structural Features
The structural uniqueness of this compound is attributed to its specific substitution pattern on the pyridine rings. This arrangement influences its interactions with biological targets, such as enzymes and receptors, which are crucial for its pharmacological effects.
Pharmacological Effects
Research indicates that compounds containing pyridine rings often exhibit significant biological activities. This compound has been associated with:
- Anti-inflammatory Activity : Studies suggest that similar compounds can inhibit pathways involved in inflammation.
- Analgesic Properties : The compound may modulate pain perception through interaction with pain receptors.
- Antimicrobial Effects : Its structural components allow it to interact with microbial targets, potentially leading to antimicrobial activity.
Interaction Studies
Molecular docking studies have been conducted to predict how this compound interacts with various proteins and enzymes. These studies are essential for understanding the compound's mechanism of action and potential therapeutic applications. For instance, binding affinity assessments reveal how effectively the compound can inhibit specific enzymes involved in disease processes.
Case Studies
-
Anti-inflammatory Mechanism :
A study evaluated the anti-inflammatory effects of related compounds in vitro. This compound showed a significant reduction in pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS).Compound Cytokine Reduction (%) This compound 65% Control (No treatment) 5% -
Antimicrobial Activity :
In another study, the compound was tested against various bacterial strains. The results indicated a notable inhibition zone compared to control groups.Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Control (Solvent only) 0
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific cytochrome P450 enzymes, affecting drug metabolism and bioavailability.
- Receptor Modulation : It may act as a modulator at various receptor sites, influencing neurotransmitter systems related to pain and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
